![molecular formula C13H18ClN B1529128 Cyclopropyl-(1,2,3,4-tetrahydro-naphthalen-2-yl)-amine hydrochloride CAS No. 1246094-80-3](/img/structure/B1529128.png)
Cyclopropyl-(1,2,3,4-tetrahydro-naphthalen-2-yl)-amine hydrochloride
Overview
Description
Scientific Research Applications
Chemistry and Synthesis
Research in organic chemistry explores the reactions and synthetic applications of cyclopropyl and naphthalene derivatives. For instance, the chemistry of 1H-cyclopropa[b]naphthalene involves reactions with PTAD, tetracyanoethylene (TCNE), and benzyne to afford insertion products, demonstrating its reactivity and potential for creating complex molecules (Durucasu, Saracoglu, & Balcı, 1991). Additionally, the synthesis and study of cyclophanes displaying dual fluorescence emission highlight the versatility of naphthalene derivatives in developing novel sensors for carboxylic acids in organic mediums (Galindo et al., 2004).
Pharmacological Applications
While excluding information on drug use, dosage, and side effects as requested, it's worth noting that derivatives of cyclopropyl-naphthalen-yl compounds have been investigated for their pharmacological properties. For example, certain naphthalene derivatives are known for their receptor agonist activities, which could imply potential research interest in related cyclopropyl-naphthalen-yl compounds for understanding receptor-ligand interactions (Bobiļeva et al., 2014).
Material Science
In the realm of materials science, derivatives of cyclopropyl and naphthalene have been explored for creating high-performance polymers with specific electronic properties. The synthesis of aromatic poly(amine−1,3,4-oxadiazole)s containing donor and acceptor moieties for blue-light-emitting materials showcases the potential of these compounds in developing advanced materials with desirable optical properties (Liou et al., 2006).
Mechanism of Action
As an MAO inhibitor, Cyclopropyl-(1,2,3,4-tetrahydro-naphthalen-2-yl)-amine hydrochloride likely works by blocking the action of a chemical substance known as monoamine oxidase in the nervous system . This action can increase the levels of certain chemicals in the brain that help improve mood and reduce anxiety .
properties
IUPAC Name |
N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-2-4-11-9-13(14-12-7-8-12)6-5-10(11)3-1;/h1-4,12-14H,5-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUXMDAZNOJXTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCC3=CC=CC=C3C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-(1,2,3,4-tetrahydro-naphthalen-2-yl)-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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